molecular formula C8H10N2O3 B596347 Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate CAS No. 1207175-95-8

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate

Cat. No.: B596347
CAS No.: 1207175-95-8
M. Wt: 182.179
InChI Key: WRKPTPZWVKYRRD-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate is a chemical compound with significant interest in various scientific fields This compound is known for its unique structure, which includes a tetrahydroisoxazole ring fused to a pyridine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a nitrile oxide, which leads to the formation of the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate stands out due to its specific ester group, which can influence its pharmacokinetic properties and biological activity. This unique feature allows for potential modifications to enhance its therapeutic efficacy and reduce side effects compared to similar compounds .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)7-5-2-3-9-4-6(5)13-10-7/h9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKPTPZWVKYRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670508
Record name Methyl 4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-95-8
Record name Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207175-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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